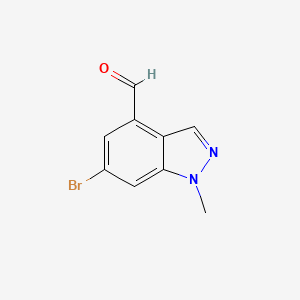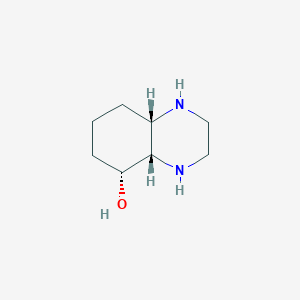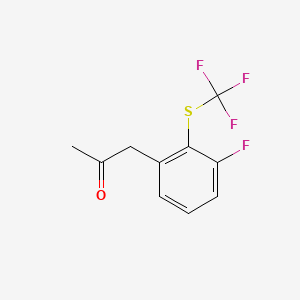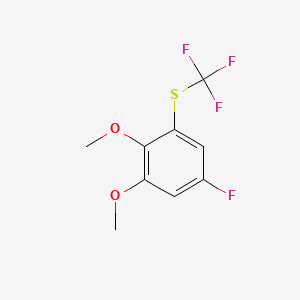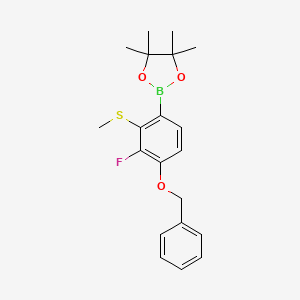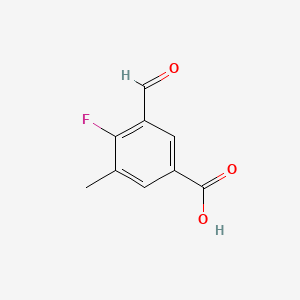
4-Fluoro-3-formyl-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-formyl-5-methylbenzoic acid typically involves the introduction of functional groups onto a benzene ring. One common method is the Friedel-Crafts acylation, where a fluorinated benzene derivative undergoes acylation with a formylating agent under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-formyl-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Fluoro-3-carboxy-5-methylbenzoic acid.
Reduction: 4-Fluoro-3-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-3-formyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Fluoro-4-methylbenzoic acid: The position of the fluorine and methyl groups is different, affecting its chemical properties.
4-Fluoro-3-formylbenzoic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Fluoro-3-formyl-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The combination of a fluorine atom, formyl group, and methyl group on the benzene ring makes it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
4-fluoro-3-formyl-5-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-4H,1H3,(H,12,13) |
Clé InChI |
PRPFNFXGZGULJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)

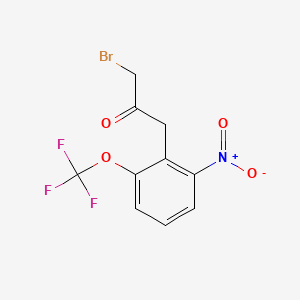
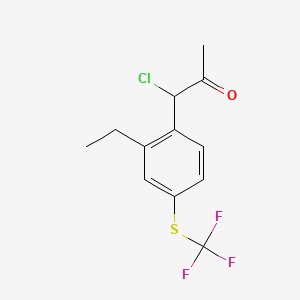
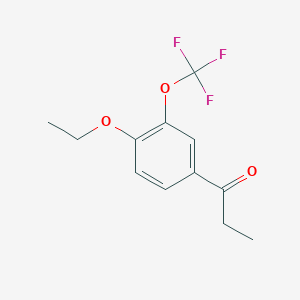
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
